molecular formula C8H14N2O2 B2435919 N-allylmorpholine-4-carboxamide CAS No. 872794-24-6

N-allylmorpholine-4-carboxamide

Cat. No.: B2435919
CAS No.: 872794-24-6
M. Wt: 170.212
InChI Key: QJSZQFKOSABBSN-UHFFFAOYSA-N
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Description

N-Allylmorpholine-4-carboxamide is a chemical compound that has garnered attention in various fields, including medical, environmental, and industrial research. This compound is characterized by its morpholine ring structure, which is substituted with an allyl group and a carboxamide group. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: This can be achieved through various methods, including amidation reactions with carboxylic acids or their derivatives .

Industrial Production Methods: Industrial production of N-allylmorpholine-4-carboxamide may involve large-scale amidation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: N-Allylmorpholine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The allyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed:

    Oxidation: Epoxides and hydroxylated derivatives.

    Reduction: Amines and related compounds.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

N-Allylmorpholine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as an antimicrobial and antioxidant agent, making it useful in the development of new pharmaceuticals.

    Medicine: Research has indicated its potential in inhibiting certain enzymes and pathways, which could be beneficial in treating various diseases.

    Industry: It is used in the production of polymers, resins, and other industrial materials due to its unique chemical properties.

Comparison with Similar Compounds

    N-acyl-morpholine-4-carbothioamides: These compounds share a similar morpholine ring structure but differ in the presence of a carbothioamide group instead of a carboxamide group.

    Morpholine-containing compounds: These include derivatives with nitrile, amine, ester, phosphonate, or ketone functions.

Uniqueness: N-Allylmorpholine-4-carboxamide is unique due to its specific combination of an allyl group and a carboxamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

N-prop-2-enylmorpholine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c1-2-3-9-8(11)10-4-6-12-7-5-10/h2H,1,3-7H2,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJSZQFKOSABBSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)N1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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